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Compound of Interest

Compound Name: 2,7-Diazaspiro[4.4]nonan-1-one

Cat. No.: B598639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of the 2,7-
diazaspiro[4.4]nonan-1-one core structure. Due to the limited availability of published data on
the unsubstituted parent compound, this guide focuses on the detailed characterization of a
key derivative, 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one, as a representative example of this
class of compounds. Methodologies for synthesis, spectroscopic analysis, and crystallographic
characterization are presented, along with an exploration of the potential biological significance
of this scaffold.

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry. Its
rigid, three-dimensional architecture allows for the precise spatial arrangement of functional
groups, making it an attractive core for designing ligands with high affinity and selectivity for
various biological targets. Derivatives of this scaffold have shown potential as modulators of
key signaling pathways in the central nervous system (CNS), highlighting their importance in
drug discovery. This guide serves as a technical resource for researchers engaged in the
synthesis and characterization of novel compounds based on this spirocyclic system.

Synthesis and Purification

The synthesis of the 2,7-diazaspiro[4.4]nonan-1-one core can be achieved through various
synthetic routes. A common strategy involves the reductive cyclization of a pyrrolidine
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precursor. The following protocol is based on the successful synthesis of 7-Benzyl-2,7-
diazaspiro[4.4]nonan-1-one.[1]

Experimental Protocol: Synthesis of 7-Benzyl-2,7-
diazaspiro[4.4]nonan-1-one[1]

Materials:

Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate

Raney Ni (w/w = 4:1 with substrate)

Methanol (MeOH)

Hydrogen (Hz2) gas

Ethanol (for recrystallization)

Procedure:

o Methyl 1-benzyl-3-(cyanomethyl)pyrrolidine-3-carboxylate is dissolved in methanol.
¢ Raney Ni is added to the solution.

e The mixture is subjected to a hydrogen atmosphere (50 Psi).

e The reaction is stirred at room temperature until completion (monitoring by TLC or LC-MS is
recommended).

» Upon completion, the catalyst is carefully filtered off.
e The solvent is removed under reduced pressure to yield the crude product.

e The crude product is purified by recrystallization from ethanol to afford colorless blocks of 7-
Benzyl-2,7-diazaspiro[4.4]Jnonan-1-one.

A generalized workflow for the synthesis and characterization process is depicted below.
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A generalized workflow for synthesis and characterization.

Structural and Physical Characterization

Comprehensive characterization is essential to confirm the identity, structure, and purity of the
synthesized compound. This typically involves a combination of spectroscopic and
crystallographic techniques.
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Spectroscopic Analysis

While a complete set of spectra for the parent 2,7-diazaspiro[4.4]nonan-1-one is not readily
available in the literature, data for related derivatives, such as 2-(phenylMethyl)-2,7-
diazaspiro[4.4]nonane-1,3-dione, can be found.[2] The expected spectroscopic features are
outlined below.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show characteristic signals for the
protons on the two five-membered rings. The chemical shifts and coupling patterns will be
indicative of the spirocyclic structure. Protons adjacent to the nitrogen atoms and the
carbonyl group will be shifted downfield.

o 13C NMR: The carbon NMR spectrum should confirm the number of unique carbon
environments. The carbonyl carbon will appear at a characteristic downfield shift (typically
>170 ppm).

e Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band
corresponding to the C=0 stretch of the lactam, typically in the range of 1650-1700 cm~1. N-
H stretching vibrations (if the N-H group is present and not substituted) would appear as a
broader band around 3200-3400 cm~.

e Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact
molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including
stereochemistry and detailed conformational information. The crystallographic data for 7-
Benzyl-2,7-diazaspiro[4.4]nonan-1-one is summarized in the tables below.[1]

In the solid state, both five-membered rings of 7-Benzyl-2,7-diazaspiro[4.4]nonhan-1-one
adopt envelope conformations.[1] The dihedral angle between the mean planes of the two rings
Is approximately 80.46°.[1] The molecules are linked in the crystal lattice by N—H---O
hydrogen bonds, forming chains.[1]
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Parameter Value[1]
Molecular Formula C14H18N20
Molecular Weight 230.30 g/mol
Crystal System Orthorhombic
Space Group P212121

a (A 9.630 (2)

b (A) 8.4322 (18)
c (A 29.848 (7)

V (A3) 2423.8 (9)

z 8
Temperature (K) 173
Radiation Mo Ka
R-factor (R[F2 > 20(F?)]) 0.059
Weighted R-factor (WR(F2)) 0.120

Table 1: Crystal Data and Structure Refinement for 7-Benzyl-2,7-diazaspiro[4.4]Jnonan-1-one.

Bond Length (A)[1] Angle Degree (°)[1]
01—C14 1.236 (2) C13—N3—C14 114.38 (14)
N3—C14 1.340 (2) 01—C14—N3 125.79 (16)
N3—C13 1.465 (2) 01—C14—C10 122.18 (15)
C10—C14 1.516 (2) N3—C14—C10 112.02 (14)
C10—C13 1.536 (2) N3—C13—C10 102.71 (13)

Table 2: Selected Bond Lengths and Angles for 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.

Biological Activity and Potential Signhaling Pathways
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The 2,7-diazaspiro[4.4]nonane scaffold is of significant interest in neuroscience research.
Derivatives have been identified as potent ligands for sigma receptors (o1 and o2), which are
implicated in various neurological functions and diseases, including pain, neurodegeneration,
and addiction.[3] Additionally, related azaspiro[4.4]nonane structures have shown activity as
nicotinic acetylcholine receptor (nAChR) agonists, which are key targets for treating cognitive
disorders.[4]
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Potential signaling pathway interactions of the scaffold.

Conclusion

The 2,7-diazaspiro[4.4]nonan-1-one core represents a valuable scaffold for the development
of novel therapeutics, particularly for CNS disorders. This guide has outlined the key
methodologies for the synthesis and comprehensive characterization of this class of
compounds, using 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one as a detailed example. The
provided data and protocols offer a solid foundation for researchers to build upon in the design
and evaluation of new chemical entities based on this promising spirocyclic framework.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd
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